

# Atorvastatin 3-Deoxyhept-2E-Enoic Acid: A Technical Review

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## Compound of Interest

Compound Name: *Atorvastatin 3-Deoxyhept-2E-Enoic Acid*

Cat. No.: *B601622*

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## Introduction

Atorvastatin, a leading synthetic HMG-CoA reductase inhibitor, is a cornerstone in the management of hypercholesterolemia. The purity and impurity profile of any active pharmaceutical ingredient (API) is critical to its safety and efficacy. "**Atorvastatin 3-Deoxyhept-2E-Enoic Acid**," also identified as Atorvastatin EP Impurity J, is a known process-related impurity and degradation product of Atorvastatin.[1][2] This technical guide provides a comprehensive review of the available scientific literature on this specific impurity, focusing on its physicochemical properties, synthesis, analytical methodologies, and what is known about its biological activity.

## Physicochemical Properties

**Atorvastatin 3-Deoxyhept-2E-Enoic Acid** is characterized by the chemical formula  $C_{33}H_{33}FN_2O_4$  and a molecular weight of approximately 540.62 g/mol.[3] It is recognized by the CAS Number 1105067-93-3. A summary of its key physicochemical properties is presented in Table 1.

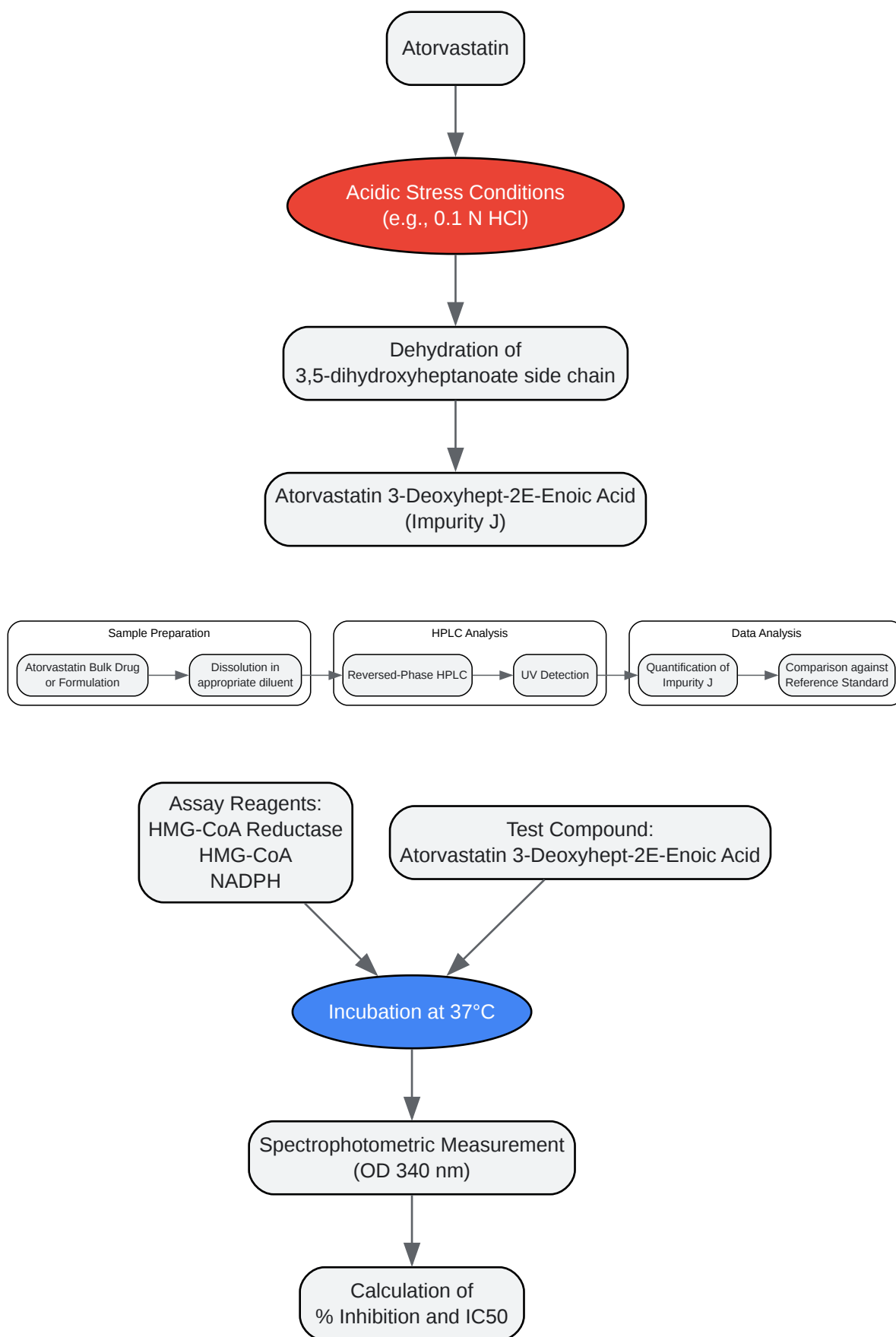
Property	Value	Reference
Chemical Name	(2E,5S)-7-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl]-5-hydroxyhept-2-enoic acid	SynZeal
Synonyms	Atorvastatin EP Impurity J, 2,3-Anhydro Atorvastatin, Dehydro Atorvastatin Acid	[2]
CAS Number	1105067-93-3	[3]
Molecular Formula	C <sub>33</sub> H <sub>33</sub> FN <sub>2</sub> O <sub>4</sub>	[3]
Molecular Weight	540.62 g/mol	[3]

## Formation and Synthesis

**Atorvastatin 3-Deoxyhept-2E-Enoic Acid** can be formed during the synthesis of Atorvastatin or as a degradation product, particularly under acidic conditions.[4] Forced degradation studies of Atorvastatin have shown that acidic hydrolysis leads to the formation of degradation products, including those resulting from dehydration of the 3,5-dihydroxyheptanoate side chain.[4][5]

While a specific, detailed synthesis protocol for the exclusive production of **Atorvastatin 3-Deoxyhept-2E-Enoic Acid** is not extensively described in peer-reviewed literature, its formation via the dehydration of Atorvastatin provides a likely synthetic route. This process involves the elimination of a water molecule from the C-2 and C-3 positions of the heptanoic acid side chain of Atorvastatin.

A generalized workflow for its formation as a degradation product is outlined below.



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## References

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